molecular formula C13H12FeO4-6 B6359902 Ferrocene-1,1'-dicarboxylic acid monomethylester CAS No. 1271-71-2

Ferrocene-1,1'-dicarboxylic acid monomethylester

Cat. No. B6359902
CAS RN: 1271-71-2
M. Wt: 288.08 g/mol
InChI Key: MIZHEGWIZKZNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ferrocene-1,1'-dicarboxylic acid monomethylester (FDMA) is a synthetic organic compound that belongs to the family of ferrocene compounds. It is a red-orange crystalline material with a melting point of 128–129 °C and is soluble in organic solvents. FDMA has been in use since the 1970s and is widely used in organic synthesis, as a catalyst, in electrochemistry, and in various applications in the pharmaceutical and chemical industries. It is also used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of Ferrocene-1,1'-dicarboxylic acid monomethylester is not fully understood. However, it is believed that Ferrocene-1,1'-dicarboxylic acid monomethylester acts as an electron-transfer agent, transferring electrons from the ferrocene to the organic compound being synthesized. This electron transfer facilitates the reaction and increases the efficiency of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ferrocene-1,1'-dicarboxylic acid monomethylester are not well understood. However, Ferrocene-1,1'-dicarboxylic acid monomethylester has been shown to have some antioxidant activity, as well as some anti-inflammatory effects. Additionally, Ferrocene-1,1'-dicarboxylic acid monomethylester has been shown to have some antifungal activity, which may be due to its ability to inhibit the growth of certain fungi.

Advantages and Limitations for Lab Experiments

The main advantage of using Ferrocene-1,1'-dicarboxylic acid monomethylester in laboratory experiments is its high efficiency and low cost. Ferrocene-1,1'-dicarboxylic acid monomethylester is a highly efficient catalyst, which makes it ideal for organic synthesis. Additionally, Ferrocene-1,1'-dicarboxylic acid monomethylester is relatively inexpensive and readily available. However, Ferrocene-1,1'-dicarboxylic acid monomethylester also has some limitations. It is not soluble in water and is sensitive to air and light, which can limit its use in certain experiments.

Future Directions

The use of Ferrocene-1,1'-dicarboxylic acid monomethylester in laboratory experiments is expected to continue to grow in the future. In particular, Ferrocene-1,1'-dicarboxylic acid monomethylester is expected to be used more extensively in the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, Ferrocene-1,1'-dicarboxylic acid monomethylester is expected to be explored more extensively as a catalyst for electrochemical reactions. Furthermore, Ferrocene-1,1'-dicarboxylic acid monomethylester is expected to be studied more thoroughly in order to better understand its biochemical and physiological effects. Finally, Ferrocene-1,1'-dicarboxylic acid monomethylester is expected to be used in more complex syntheses, such as the synthesis of polymers, in order to further improve its efficiency and cost-effectiveness.

Synthesis Methods

Ferrocene-1,1'-dicarboxylic acid monomethylester is synthesized by the reaction of ferrocene and methanol in the presence of a base, such as sodium hydroxide. The reaction is carried out at room temperature, and the resulting product is a red-orange crystalline solid. The reaction is shown below:
Ferrocene + Methanol + NaOH → Ferrocene-1,1'-dicarboxylic acid monomethylester

Scientific Research Applications

Ferrocene-1,1'-dicarboxylic acid monomethylester has been used extensively in scientific research, primarily as a catalyst for organic synthesis. It is a highly efficient catalyst for a variety of reactions, including the synthesis of amines, esters, and amides. Ferrocene-1,1'-dicarboxylic acid monomethylester is also used in electrochemistry, as it can reduce the oxidation of organic compounds. Additionally, Ferrocene-1,1'-dicarboxylic acid monomethylester has been used in the study of the mechanism of action of certain drugs, such as the antifungal drug fluconazole.

properties

IUPAC Name

cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O2.C6H5O2.Fe/c1-9-7(8)6-4-2-3-5-6;7-6(8)5-3-1-2-4-5;/h2-5H,1H3;1-4H,(H,7,8);/q-5;-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZHEGWIZKZNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)[C-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)O.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FeO4-6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ferrocene-1,1'-dicarboxylic acid monomethylester

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